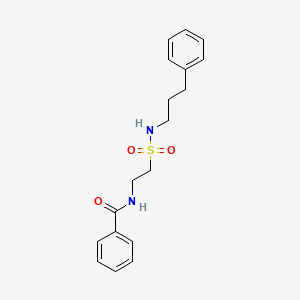

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

Description

N-(2-(N-(3-Phenylpropyl)sulfamoyl)ethyl)benzamide is a benzamide derivative characterized by a sulfamoyl ethyl linker connected to a 3-phenylpropyl substituent. The sulfamoyl group (R-SO₂-NR₂) is a critical pharmacophore, often enhancing binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(17-11-5-2-6-12-17)19-14-15-24(22,23)20-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,20H,7,10,13-15H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQPKOPEGRWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-phenylpropylamine with ethyl chloroformate to form an intermediate, which is then reacted with sulfamoyl chloride to introduce the sulfamoyl group. The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group. The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamoyl or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Compounds with new functional groups replacing the original sulfamoyl or benzamide groups.

Scientific Research Applications

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Sulfamoyl Group

Alkyl vs. Aryl Substituents

- 2-(N-Allylsulfamoyl)-N-propylbenzamide (): Features an allyl group on the sulfamoyl nitrogen.

- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (): Incorporates a benzyl-methyl combination on the sulfamoyl group. The aromatic benzyl group increases lipophilicity, akin to the phenylpropyl substituent in the target compound, but the methyl group limits conformational flexibility .

Key Insight : The 3-phenylpropyl group in the target compound likely confers higher lipophilicity and improved membrane permeability compared to shorter alkyl chains (e.g., allyl or propyl) .

Functionalized Aryl Substituents

- (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (): Contains a vinyl-linked sulfamoyl group with a 2-methylphenyl substituent. The vinyl spacer may facilitate π-π stacking interactions, whereas the 3-phenylpropyl group in the target compound offers a rigid, hydrophobic tail .

Linker Modifications

- Ethyl vs. Vinyl or Oxadiazole Linkers: The ethyl linker in the target compound provides flexibility, which may optimize binding pocket accommodation.

Pharmacological Implications

- Antifungal Activity : Compounds like 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide () demonstrate antifungal properties against Candida strains. The 3-phenylpropyl substituent in the target compound may similarly enhance antifungal efficacy by increasing membrane interaction .

- The sulfamoyl group in the target compound could serve as a weak ligand for transition metals .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide, a complex organic compound, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

- IUPAC Name : 3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 376.47 g/mol

- CAS Number : 899967-29-4

This compound features a sulfamoyl group linked to a phenylpropyl moiety, which is believed to contribute to its diverse biological activities.

1. Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 3.64 ± 0.2 | |

| MCF-10A (Normal) | 7.68 ± 0.41 | |

| A549 (Lung) | 9.81 ± 0.53 |

These results indicate that the compound is particularly effective against breast cancer cells, suggesting its potential as an anticancer agent.

2. Antioxidant Activity

The compound has also shown promising antioxidant properties, outperforming standard antioxidants like BHT in mitigating oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals, which can lead to various diseases, including cancer .

3. Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial effects, particularly against Gram-positive bacteria. Notably, it demonstrated selective activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, thereby preventing tumor growth.

- Receptor Binding : The compound can bind to various receptors, potentially altering signaling pathways associated with cell survival and growth .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antiproliferative Effects : A study reported that the compound significantly reduced cell viability in MCF-7 cells in a dose-dependent manner, indicating its potential as an effective treatment for breast cancer .

- Antioxidant Evaluation : Another research highlighted its superior antioxidant capacity compared to traditional antioxidants, suggesting a protective role against oxidative stress-related cellular damage .

- Antibacterial Assessment : The antibacterial properties were confirmed through assays showing effective inhibition of bacterial growth at low concentrations, highlighting its potential use in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.